molecular formula C19H19FN4O B10878877 (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878877
M. Wt: 338.4 g/mol
InChI Key: LJSWLOFEVXTXDW-LPYMAVHISA-N
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Description

1-(4-FLUOROPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl, propyl, and pyridylamino groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-fluorobenzaldehyde with propylhydrazine to form an intermediate hydrazone This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone core

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxides or hydroxides of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE
  • 1-(4-BROMOPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE
  • 1-(4-METHOXYPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE

Uniqueness: The presence of the fluorophenyl group in 1-(4-FLUOROPHENYL)-3-PROPYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its chloro, bromo, and methoxy analogs, the fluorine atom may enhance the compound’s stability and binding affinity to molecular targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H19FN4O/c1-3-6-16-18(13(2)22-17-7-4-5-12-21-17)19(25)24(23-16)15-10-8-14(20)9-11-15/h4-5,7-12,23H,3,6H2,1-2H3/b22-13+

InChI Key

LJSWLOFEVXTXDW-LPYMAVHISA-N

Isomeric SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C(=N/C3=CC=CC=N3)/C

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CC=CC=N3)C

Origin of Product

United States

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